
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is a chemical compound with the molecular formula C7H17O5PSi. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a trimethylsilyl ester group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester typically involves the reaction of acetic acid derivatives with trimethylsilyl reagents. One common method is the esterification of acetic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield acetic acid and trimethylsilanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding phosphonic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Substitution: Nucleophiles such as halides or alkoxides are used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Hydrolysis: Acetic acid and trimethylsilanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Phosphonic acids and related compounds.
Scientific Research Applications
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and phosphonates.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester involves its reactivity as an ester and a phosphonate. The trimethylsilyl group can be cleaved under specific conditions, releasing the active acetic acid derivative. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (trimethylsilyl)-: Similar in structure but lacks the dimethoxyphosphinyl group.
Benzeneacetic acid, α-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a benzene ring and a trimethylsilyl ester group.
Uniqueness
Acetic acid,2-(dimethoxyphosphinyl)-, trimethylsilyl ester is unique due to the presence of both dimethoxyphosphinyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile reagent in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H19O5PSi |
|---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
trimethylsilyl 3-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C8H19O5PSi/c1-11-14(10,12-2)7-6-8(9)13-15(3,4)5/h6-7H2,1-5H3 |
InChI Key |
LDCDLUQMMWYKPC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC(=O)O[Si](C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





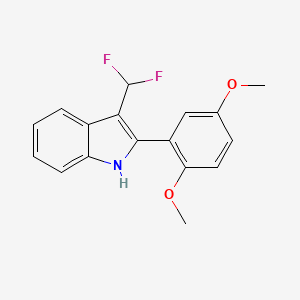

![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)

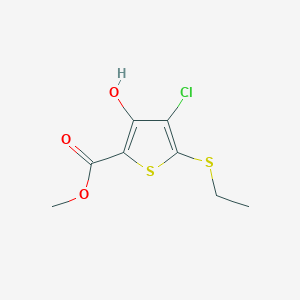
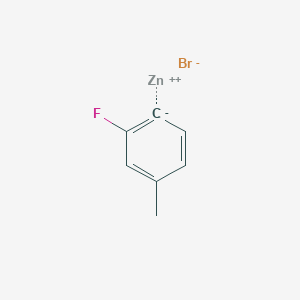
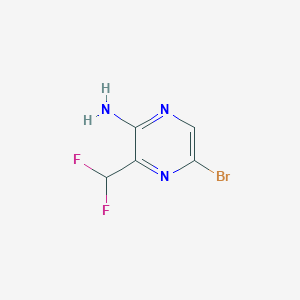
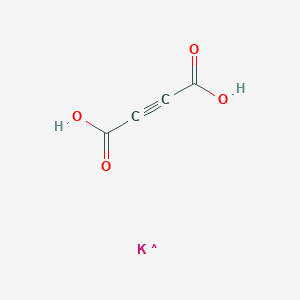

![Benzene, [(5-hexenyloxy)methyl]-](/img/structure/B12064047.png)
